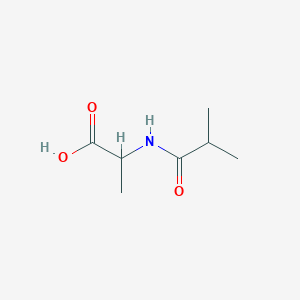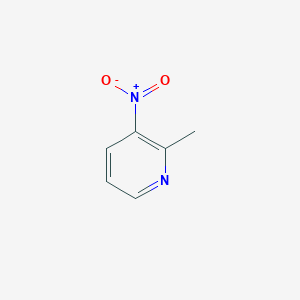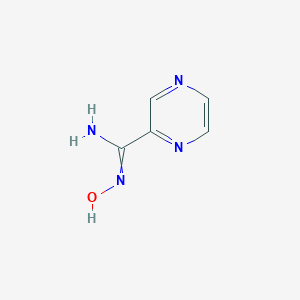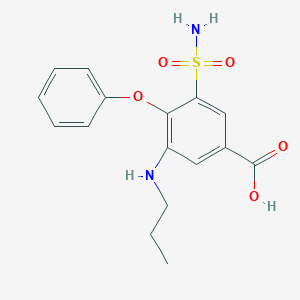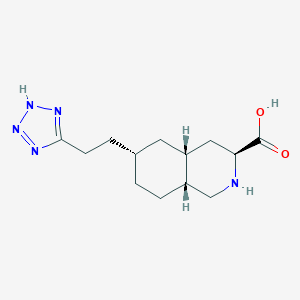
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine, also known as 7,8-Dihydro-6-hydroxy-2,6-dimethyl-4H-1-benzofuran-3-carboxamide, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine exhibits various biochemical and physiological effects in the body. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. This compound has also been found to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine in lab experiments is its ability to exhibit various biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine. One potential area of research is the development of new therapeutic agents based on this compound. It may also be possible to modify the structure of this compound to improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Synthesemethoden
The synthesis of 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine involves the reaction of 2,6-dimethyl-4-hydroxybenzaldehyde with 3-amino-2-hydroxybenzoic acid in the presence of a dehydrating agent. The resulting product is then treated with an acid catalyst to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
150330-34-0 |
|---|---|
Produktname |
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2,6-dimethyl-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-4-8-5-7(2)12-10(8)9(6)11/h3-4,7H,5,11H2,1-2H3 |
InChI-Schlüssel |
FJTSFOXPCMGFID-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C(=C(C=C2)C)N |
Kanonische SMILES |
CC1CC2=C(O1)C(=C(C=C2)C)N |
Synonyme |
7-Benzofuranamine, 2,3-dihydro-2,6-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



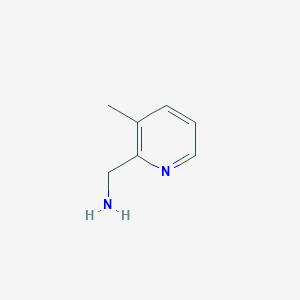
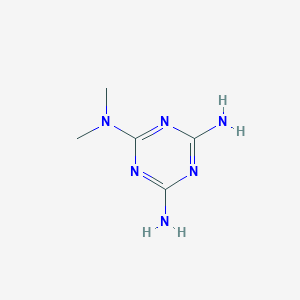

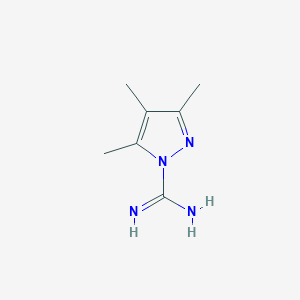

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
